molecular formula C7H7NO B1195946 2-Nitrosotoluene CAS No. 611-23-4

2-Nitrosotoluene

Cat. No.: B1195946
CAS No.: 611-23-4
M. Wt: 121.14 g/mol
InChI Key: TWLBRQVYXPMCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrosotoluene, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO and its molecular weight is 121.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677512. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Thermal Decomposition : Research by Zhu, Papadaki, Han, and Mashuga (2017) highlights the importance of understanding the thermal decomposition of 2-Nitrotoluene (2-NT), a precursor to 2-Nitrosotoluene. This study used the Advanced Reactive System Screening Tool (ARSST) to investigate key parameters like “onset” temperature and pressure, providing insights into mechanisms that could lead to explosions of 2-NT (Zhu et al., 2017).

  • Photoluminescence Spectroscopy : Diez-y-Riega, Gunawidjaja, and Eilers (2013) conducted a study on 2-Nitrotoluene and its decomposition products, including this compound. They used photoluminescence spectroscopy to identify the spectroscopic signatures of these products, contributing to the understanding of the photo and photothermal decomposition of 2-Nitrotoluene (Diez-y-Riega et al., 2013).

  • Chemical Reactions Using Microreactor Technology : Monbaliu, Cukalovic, Marchand‐Brynaert, and Stevens (2010) explored the hetero Diels-Alder reactions of this compound under microflow conditions. This study demonstrates the increased efficiency of this reaction when using microreactor technology, indicating its potential in precise chemical synthesis (Monbaliu et al., 2010).

  • Biodegradation : Mulla, Talwar, Bagewadi, Hoskeri, and Ninnekar (2013) investigated the biodegradation of 2-nitrotoluene (a precursor to this compound) by Micrococcus sp. strain SMN-1. This study provides insights into the microbial degradation of nitrotoluenes, which could be relevant for environmental detoxification processes (Mulla et al., 2013).

  • Electrochemical Reduction : Núñez-Vergara, Bontá, Sturm, Navarrete, Bollo, and Squella (2001) carried out a comprehensive study on the electrochemical reduction of nitroso compounds, including this compound derivatives. This research, which includes UV–vis and EPR spectroscopic characterization, contributes to understanding the electrochemical behaviors of nitroso compounds (Núñez-Vergara et al., 2001).

  • UV and Laser-Induced Photodissociation : Diez-y-Riega and Eilers (2012) reported on the UV and 532 nm photo-dissociation of 2-nitrotoluene, a process that leads to the formation of this compound. This study provides valuable information on the photodissociation mechanisms of nitrotoluenes (Diez-y-Riega & Eilers, 2012).

Mechanism of Action

Target of Action

strain JS42, can utilize 2-Nitrosotoluene as the sole source of carbon and energy for growth . This suggests that the compound interacts with specific enzymes or proteins within these organisms.

Mode of Action

strain JS42 can catalyze the oxidation of this compound to 3-methylcatechol and nitrite, a reaction that requires molecular oxygen . This suggests that this compound may undergo enzymatic reactions within these organisms, leading to its breakdown and utilization.

Biochemical Pathways

Theoretical studies on nitrotoluene isomers suggest that reactions of –no 2 isomerizing to ono, and c–no 2 bond dissociation play important roles . These reactions could potentially affect various biochemical pathways within organisms capable of metabolizing this compound.

Result of Action

Its ability to serve as a carbon and energy source for certain bacteria suggests that it may be metabolized into other compounds, which could have various effects on cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for the oxidation of this compound by Pseudomonas sp. strain JS42 . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s stability and activity.

Safety and Hazards

2-Nitrosotoluene is a questionable carcinogen with experimental carcinogenic data. Many nitroso compounds are carcinogens. When heated to decomposition, it emits toxic fumes of NOx .

Biochemical Analysis

Biochemical Properties

2-Nitrosotoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates. The interaction between this compound and cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with cellular biomolecules . Additionally, this compound can form adducts with proteins, altering their structure and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to DNA damage, lipid peroxidation, and protein oxidation . Furthermore, this compound affects cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cell proliferation and apoptosis . The compound also influences gene expression by altering the transcriptional activity of various genes involved in stress response and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, the binding of this compound to cytochrome P450 enzymes results in the inhibition of their monooxygenase activity, leading to the accumulation of unmetabolized substrates . Additionally, this compound can induce the formation of DNA adducts, which interfere with DNA replication and transcription . These molecular interactions contribute to the cytotoxic and genotoxic effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to this compound in in vitro studies has shown persistent oxidative stress and sustained activation of stress response pathways . In in vivo studies, chronic exposure to this compound has been associated with long-term effects on cellular function, including altered cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound induces mild oxidative stress and transient changes in gene expression . At higher doses, this compound causes significant toxicity, including liver and kidney damage . High doses of this compound have also been linked to reproductive toxicity and carcinogenicity in animal studies . The threshold for toxic effects varies depending on the species and the route of administration.

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The metabolic pathways involve the reduction of the nitroso group to form hydroxylamine derivatives, which can further undergo conjugation reactions to form water-soluble metabolites . These metabolites are then excreted via the urine. The metabolism of this compound can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The distribution of this compound is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and the endoplasmic reticulum . The compound can be directed to specific compartments through post-translational modifications and targeting signals . In the endoplasmic reticulum, this compound interacts with enzymes involved in detoxification and metabolic processes . The localization of this compound within these subcellular compartments is crucial for its biochemical activity and toxicity.

Properties

IUPAC Name

1-methyl-2-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-4-2-3-5-7(6)8-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLBRQVYXPMCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021065
Record name 2-Nitrosotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-23-4
Record name 2-Nitrosotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrosotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrosotoluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitrosotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-nitrosotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NITROSOTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2P2O30ZSS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrosotoluene
Reactant of Route 2
2-Nitrosotoluene
Reactant of Route 3
2-Nitrosotoluene
Reactant of Route 4
Reactant of Route 4
2-Nitrosotoluene
Reactant of Route 5
2-Nitrosotoluene
Reactant of Route 6
Reactant of Route 6
2-Nitrosotoluene
Customer
Q & A

Q1: What are the key metabolic pathways of 2-nitrosotoluene in marine organisms?

A1: Studies show that this compound is a metabolic product of o-toluidine in marine organisms like mussels, oysters, abalone, and flatfish. [, ] While mussels excrete this compound directly, abalone primarily eliminates o-toluidine through other pathways. [] This difference highlights the species-specific metabolic handling of this compound in marine life.

Q2: How does this compound interact with neutrophils and impact their function?

A2: this compound inhibits the respiratory burst in neutrophils, a critical process in the immune response. [, ] This inhibition stems from its interaction with the NADPH oxidase system, specifically targeting a hydrophobic site within the enzyme complex. [, ] The potency of inhibition correlates with the compound's hydrophobicity, suggesting a structure-activity relationship. []

Q3: What is the role of this compound in DNA damage assessment?

A3: this compound serves as a test chemical in microfluidic electrochemical sensor arrays designed to detect DNA damage, specifically DNA adduct formation. [] This technology allows for the simultaneous detection of DNA oxidation and adduct formation, providing a comprehensive assessment of genotoxic effects. []

Q4: How does the structure of this compound relate to its ability to inhibit superoxide generation?

A5: Studies comparing nitrosobenzene and this compound reveal that the latter exhibits enhanced inhibition of superoxide generation with increasing temperature. [] This difference is attributed to the endothermic nature of this compound binding, driven primarily by entropy changes. [] This suggests that the methyl group in this compound influences its binding interactions and consequently, its inhibitory potency.

Q5: Are there any known interactions between this compound and human enzymes?

A6: Research shows that this compound can inactivate human arylamine N-acetyltransferase 1 (NAT1), an enzyme involved in the detoxification of arylamines. [] Although a less potent inactivator compared to other nitrosoarenes, this compound still forms sulfinamide adducts with NAT1, highlighting its potential to disrupt this detoxification pathway. []

Q6: How is this compound used in material science and nanotechnology?

A7: this compound plays a role in sensing applications when incorporated into modified single-walled carbon nanotubes (SWNTs). [] Specifically, indolizine-modified SWNTs, synthesized using this compound, exhibit fluorescence properties suitable for detecting nitroaromatic compounds like 2,4-dinitrotoluene. []

Q7: What are the implications of N-hydroxylation in the context of this compound formation?

A8: N-hydroxylation is a crucial step in the metabolic activation of aromatic amines and nitro compounds, many of which are suspected carcinogens. [] While this compound itself is not directly formed via N-hydroxylation, it can be generated from the oxidation of N-hydroxy-o-toluidine, highlighting its connection to this significant metabolic pathway. []

Q8: How is this compound utilized in the field of synthetic chemistry?

A9: this compound reacts with a platinum-germylene complex to yield a new compound capable of forming novel N-C and N-S bonds. [] This reaction demonstrates the potential of this compound as a building block for synthesizing complex molecules with potential applications in various fields.

Q9: What is the significance of studying the effects of this compound on amino acid incorporation?

A10: Research has explored the impact of this compound on amino acid incorporation into proteins, a fundamental biological process. [] While this compound exhibited inhibitory effects at certain concentrations, other related compounds like 2-acetylaminofluorene and its derivatives showed minimal impact. [] This finding contributes to understanding the specific mechanisms through which this compound might exert its biological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.